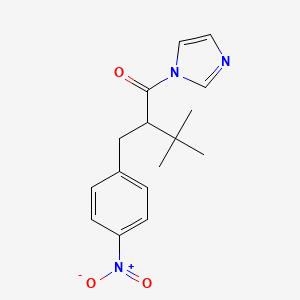
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is a synthetic organic compound that features an imidazole ring, a nitrobenzyl group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Alkylation: The imidazole ring can be alkylated using an appropriate alkyl halide to introduce the 3,3-dimethylbutan-1-one moiety.
Nitration: The benzyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone: Lacks the nitrobenzyl group.
1-(1H-imidazol-1-yl)-2-(4-nitrobenzyl)ethanone: Has a shorter carbon chain.
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-aminobenzyl)butan-1-one: Has an amino group instead of a nitro group.
Uniqueness
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is unique due to the combination of its imidazole ring, nitrobenzyl group, and butanone backbone, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
89372-64-5 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-nitrophenyl)methyl]butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)14(15(20)18-9-8-17-11-18)10-12-4-6-13(7-5-12)19(21)22/h4-9,11,14H,10H2,1-3H3 |
InChI Key |
LGRSZSWXTJFRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
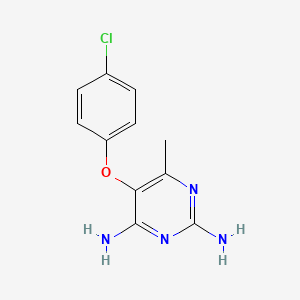

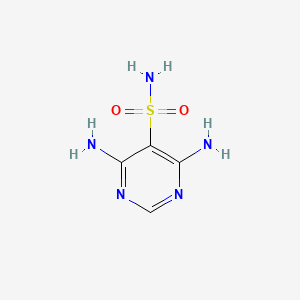
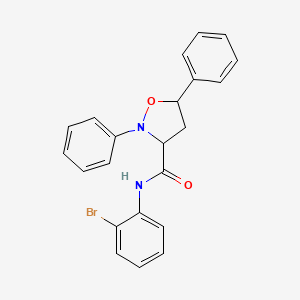
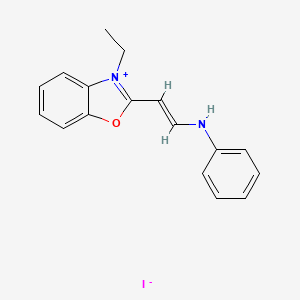
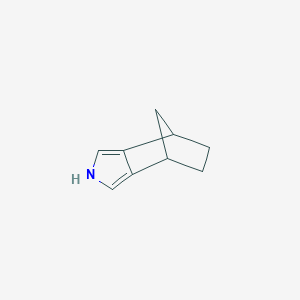
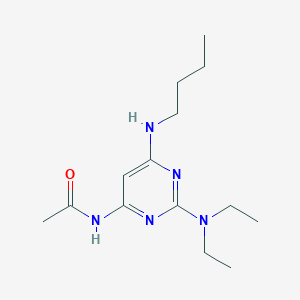

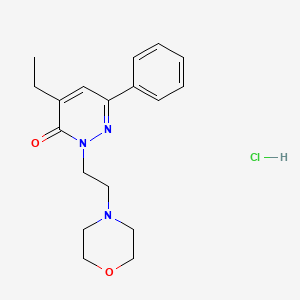
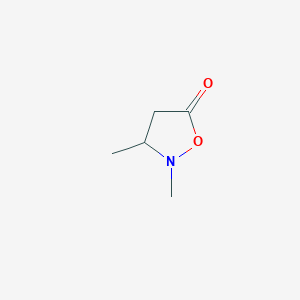
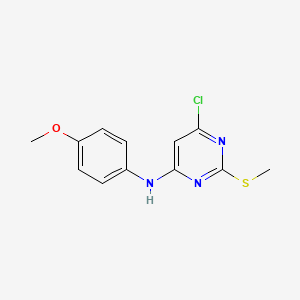

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
